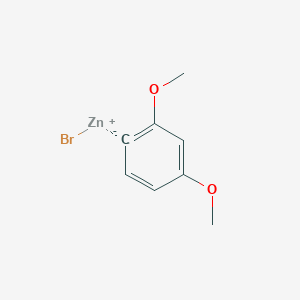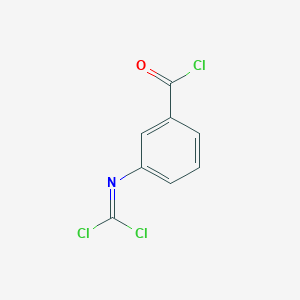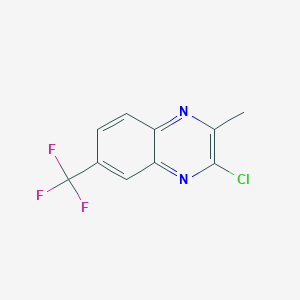
(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane
Vue d'ensemble
Description
(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane is an organosilicon compound with the molecular formula C15H30O3Si. This compound is characterized by the presence of both allyloxy and trimethylsilane groups, making it a versatile molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane typically involves the reaction of allyl alcohol with a silane compound under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between allyl alcohol and trimethylchlorosilane, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as distillation and chromatography to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the allyloxy groups to alcohols.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives
Mécanisme D'action
The mechanism of action of (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane involves its interaction with molecular targets through its allyloxy and silane groups. These interactions can lead to the formation of stable complexes, enhancing the stability and functionality of the target molecules. The pathways involved include covalent bonding and hydrogen bonding with various substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Bis((methoxy)methyl)butoxy)trimethylsilane
- (2,2-Bis((ethoxy)methyl)butoxy)trimethylsilane
- (2,2-Bis((propoxy)methyl)butoxy)trimethylsilane
Uniqueness
(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane is unique due to its allyloxy groups, which provide enhanced reactivity and versatility compared to similar compounds with methoxy, ethoxy, or propoxy groups. This makes it particularly valuable in applications requiring high reactivity and stability .
Propriétés
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butoxy-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3Si/c1-7-10-16-12-15(9-3,13-17-11-8-2)14-18-19(4,5)6/h7-8H,1-2,9-14H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHMUNZPBINKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC=C)(COCC=C)CO[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL](/img/structure/B6361333.png)






